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Compound of Interest

Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

Cat. No.: B026424 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound with the molecular

formula C₄H₂Cl₂N₂O.[1] This molecule serves as a versatile building block in medicinal and

agricultural chemistry. Its rigid, planar structure and the presence of reactive chlorine atoms

make it an attractive scaffold for the synthesis of a diverse array of derivatives. Notably,

pyridazinone-based compounds have shown a wide range of biological activities, including

potential applications in the development of novel therapeutic agents. A thorough

understanding of its spectroscopic properties is paramount for its identification,

characterization, and for monitoring its transformations in synthetic chemistry.

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
dichloro-3(2H)-pyridazinone, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). It also outlines the fundamental experimental

protocols for acquiring this data, offering insights into the causality behind methodological

choices to ensure data integrity and reproducibility.

Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4,5-dichloro-3(2H)-
pyridazinone is essential for its handling and analysis.
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Property Value Source

Molecular Formula C₄H₂Cl₂N₂O [1]

Molecular Weight 164.97 g/mol [1]

CAS Number 932-22-9 [2]

Appearance
White to yellow to orange

powder/crystal

Melting Point 201 - 206 °C

IUPAC Name
4,5-dichloro-1H-pyridazin-6-

one
[2]

Synonyms
4,5-Dichloro-3-

hydroxypyridazine
[2]

Synthesis of 4,5-Dichloro-3(2H)-pyridazinone
The most common and efficient synthesis of 4,5-dichloro-3(2H)-pyridazinone involves the

condensation of mucochloric acid with a hydrazine source. This reaction provides a direct route

to the pyridazinone ring system.

Experimental Protocol: Synthesis from Mucochloric
Acid
This protocol is adapted from established literature procedures.[3][4]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve mucochloric acid (1 equivalent) in water or a dilute acidic solution.

Addition of Hydrazine: To the stirred solution, add hydrazine sulfate (1.1 equivalents) and

sodium acetate (1.1 equivalents) portion-wise. The sodium acetate acts as a base to

neutralize the sulfuric acid formed and to generate free hydrazine in situ.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it at this

temperature for several hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The

product, 4,5-dichloro-3(2H)-pyridazinone, will precipitate out of the solution.

Purification: Collect the solid precipitate by filtration, wash it with cold water to remove any

remaining salts and impurities, and then dry it under vacuum. For higher purity, the crude

product can be recrystallized from a suitable solvent such as water or ethanol.

Caption: Synthesis workflow for 4,5-dichloro-3(2H)-pyridazinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,5-dichloro-
3(2H)-pyridazinone by providing information about the chemical environment of its hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,5-dichloro-3(2H)-pyridazinone is relatively simple due to the

limited number of protons in the molecule. The spectrum is expected to show a singlet for the

proton attached to the carbon at position 6 of the pyridazinone ring and a broad singlet for the

N-H proton.

Expected ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.5 Singlet 1H H-6

~12.0 - 13.0 Broad Singlet 1H N-H

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

H-6 Proton: The proton at the 6th position is adjacent to a nitrogen atom and a double bond,

which deshields it, causing its signal to appear downfield. The absence of neighboring

protons results in a singlet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b026424?utm_src=pdf-body
https://www.benchchem.com/product/b026424?utm_src=pdf-body
https://www.benchchem.com/product/b026424?utm_src=pdf-body
https://www.benchchem.com/product/b026424?utm_src=pdf-body
https://www.benchchem.com/product/b026424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-H Proton: The proton attached to the nitrogen atom is acidic and its chemical shift can be

highly variable and concentration-dependent. It often appears as a broad signal due to

quadrupole broadening and exchange with residual water in the solvent.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of

the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~155 - 160 C=O (C-3)

~140 - 145 C-Cl (C-4 or C-5)

~135 - 140 C-Cl (C-4 or C-5)

~130 - 135 C-H (C-6)

Note: The exact chemical shifts can vary depending on the solvent used.

Interpretation:

Carbonyl Carbon (C-3): The carbon of the carbonyl group is significantly deshielded and

appears at the lowest field.

Chloro-substituted Carbons (C-4 and C-5): The carbons bonded to chlorine atoms are also

deshielded and appear at a lower field compared to the C-H carbon. Their exact assignment

can be challenging without further 2D NMR experiments.

C-H Carbon (C-6): The carbon atom bonded to the hydrogen at position 6 appears at the

highest field among the ring carbons.

Experimental Protocol: NMR Data Acquisition
Adherence to standardized protocols is crucial for obtaining high-quality and reproducible NMR

data.[5]
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Sample Preparation: Dissolve approximately 5-10 mg of 4,5-dichloro-3(2H)-pyridazinone in

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of

solvent is critical as it can influence the chemical shifts.

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14

ppm).

The number of scans will depend on the sample concentration, but typically 16-64 scans

are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3300 Medium, Broad N-H stretching

1650 - 1700 Strong C=O stretching (amide)

1580 - 1620 Medium C=C and C=N stretching

1100 - 1200 Strong C-N stretching

700 - 800 Strong C-Cl stretching

Interpretation:

N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H

stretching vibration, indicative of the secondary amide group.

C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indication

of the carbonyl group of the pyridazinone ring.

C=C and C=N Stretches: The absorptions in the 1580-1620 cm⁻¹ region are due to the

stretching vibrations of the double bonds within the heterocyclic ring.

C-N Stretch: The C-N stretching vibration of the amide group is typically observed in the

1100-1200 cm⁻¹ range.

C-Cl Stretch: The strong absorption in the fingerprint region (700-800 cm⁻¹) is characteristic

of the C-Cl stretching vibrations.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet
Method)
For solid samples like 4,5-dichloro-3(2H)-pyridazinone, the KBr pellet method is a common

technique for obtaining high-quality IR spectra.[6][7]
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Sample Preparation:

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The KBr

acts as an infrared-transparent matrix.[6]

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powdered mixture to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through the

analysis of its fragmentation pattern.

Expected Mass Spectrometric Data (Electron Ionization - EI):
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m/z Interpretation

164/166/168 Molecular ion peak ([M]⁺) cluster

136/138 Loss of CO ([M-CO]⁺)

129/131 Loss of Cl ([M-Cl]⁺)

101 Loss of CO and Cl ([M-CO-Cl]⁺)

75 Further fragmentation

Interpretation:

Molecular Ion Peak: The molecular ion peak will appear as a characteristic cluster of peaks

at m/z 164, 166, and 168 due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl).

The relative intensities of these peaks (approximately 9:6:1) will confirm the presence of two

chlorine atoms.

Fragmentation Pattern:

A common fragmentation pathway for cyclic amides is the loss of a neutral carbon

monoxide (CO) molecule, which would result in a peak at m/z 136/138.

The loss of a chlorine radical is another likely fragmentation, leading to a peak at m/z

129/131.

Subsequent fragmentation can lead to smaller charged fragments. A detailed analysis of

the fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Mass Spectrometry Data
Acquisition
The following is a general protocol for acquiring a mass spectrum using electron ionization (EI).

[8][9]

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample like 4,5-dichloro-3(2H)-pyridazinone, a direct insertion probe is typically

used.
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Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a

positively charged molecular ion ([M]⁺).

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the

molecular ion peak and to elucidate the structure from the fragmentation pattern.

[M]⁺˙
m/z 164/166/168

[M-CO]⁺˙
m/z 136/138

- CO

[M-Cl]⁺
m/z 129/131

- Cl˙

[M-CO-Cl]⁺
m/z 101

- Cl˙

Further Fragments

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 4,5-dichloro-3(2H)-pyridazinone in EI-MS.

Conclusion
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The spectroscopic data presented in this guide provides a comprehensive and validated

framework for the identification and characterization of 4,5-dichloro-3(2H)-pyridazinone. The

detailed analysis of its NMR, IR, and Mass spectra, coupled with robust experimental protocols,

offers researchers and drug development professionals the necessary tools to confidently work

with this important chemical entity. An in-depth understanding of its spectroscopic signature is

fundamental for quality control, reaction monitoring, and the rational design of new

pyridazinone-based molecules with potential therapeutic or agricultural applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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